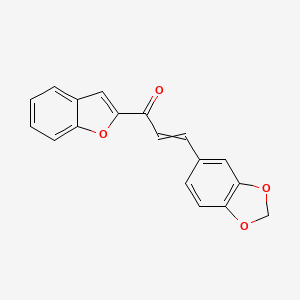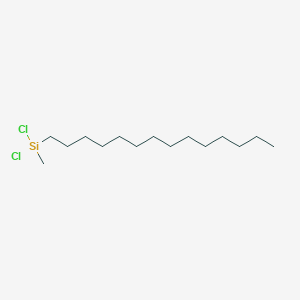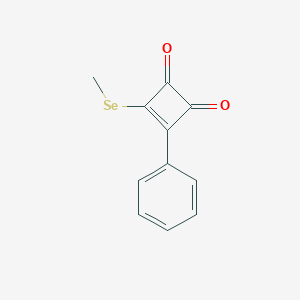
4,4,6-Trimethyl-1,3-oxathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-1,3-oxathiane is an organic compound with the molecular formula C₇H₁₄OS
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-oxathiane can be achieved through several methods. One common approach involves the reaction of 2,4,4-trimethyl-1,3-dioxane with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Another method involves the cyclization of 2,4,4-trimethyl-1,3-dioxane with sulfur dichloride (SCl₂) in the presence of a base, such as triethylamine. This reaction also proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4,4,6-Trimethyl-1,3-oxathiane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted oxathianes
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,4,6-Trimethyl-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations .
In biological systems, this compound may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its potential as an antimicrobial and antifungal agent suggests interactions with microbial cell membranes and enzymes .
Comparación Con Compuestos Similares
4,4,6-Trimethyl-1,3-oxathiane can be compared with other similar compounds, such as:
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur atom.
1,3-Dithiane: Contains two sulfur atoms in the ring instead of one oxygen and one sulfur atom.
1,3-Oxathiane: Similar structure but without the trimethyl substitution.
Uniqueness
The presence of three methyl groups in this compound imparts unique steric and electronic properties, making it distinct from other oxathianes and related compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and ongoing research continues to uncover its potential in biology, medicine, and industry.
Propiedades
Número CAS |
59323-71-6 |
|---|---|
Fórmula molecular |
C7H14OS |
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-1,3-oxathiane |
InChI |
InChI=1S/C7H14OS/c1-6-4-7(2,3)9-5-8-6/h6H,4-5H2,1-3H3 |
Clave InChI |
FADYOAZZVDDMCU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(SCO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)




![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)



![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)




